(5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolone core, a morpholine ring, and a benzylidene moiety with benzyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multiple steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety is introduced through a condensation reaction between the thiazolone core and 3,4-bis(benzyloxy)benzaldehyde in the presence of a base such as piperidine.
Morpholine Substitution: The morpholine ring is incorporated via a nucleophilic substitution reaction, where the thiazolone intermediate reacts with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from benzyloxy groups.
Reduction: Formation of benzyl derivatives from the benzylidene moiety.
Substitution: Introduction of various functional groups onto the morpholine ring.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for treating diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which (5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The benzylidene moiety and the morpholine ring are likely critical for binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[3,4-dimethoxybenzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(5Z)-5-[3,4-dihydroxybenzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with hydroxy groups instead of benzyloxy groups.
(5Z)-5-[3,4-dichlorobenzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one: Similar structure but with chloro groups instead of benzyloxy groups.
Uniqueness
The uniqueness of (5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one lies in its benzyloxy substituents, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H26N2O4S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
(5Z)-5-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C28H26N2O4S/c31-27-26(35-28(29-27)30-13-15-32-16-14-30)18-23-11-12-24(33-19-21-7-3-1-4-8-21)25(17-23)34-20-22-9-5-2-6-10-22/h1-12,17-18H,13-16,19-20H2/b26-18- |
InChI Key |
WXCAKEXGAGNBQP-ITYLOYPMSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)S2 |
Origin of Product |
United States |
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